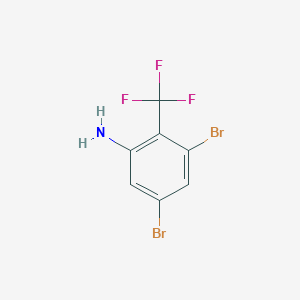

3,5-Dibromo-2-(trifluoromethyl)aniline

Description

3,5-Dibromo-2-(trifluoromethyl)aniline is a halogenated aromatic amine with the molecular formula C₇H₄Br₂F₃N. Its structure features two bromine atoms at the 3- and 5-positions and a trifluoromethyl (-CF₃) group at the 2-position of the aniline ring. This compound is a versatile intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. The electron-withdrawing nature of the -CF₃ group and bromine substituents enhances its reactivity in cross-coupling reactions and electrophilic substitutions, making it valuable for constructing complex molecules .

Properties

IUPAC Name |

3,5-dibromo-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F3N/c8-3-1-4(9)6(5(13)2-3)7(10,11)12/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSBQIVIWNJOMTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)C(F)(F)F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2-(trifluoromethyl)aniline typically involves multiple steps, starting with the introduction of bromine and trifluoromethyl groups onto an aniline ring. One common method involves the bromination of 2-(trifluoromethyl)aniline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in a solvent such as acetic acid or dichloromethane at a temperature range of 0-25°C to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of 3,5-Dibromo-2-(trifluoromethyl)aniline may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions

Bromination: Bromine or N-bromosuccinimide (NBS) in acetic acid or dichloromethane.

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Coupling: Palladium catalysts with boronic acids in the presence of a base such as potassium carbonate.

Major Products

The major products formed from these reactions include various substituted anilines, biaryl compounds, and other derivatives with modified functional groups.

Scientific Research Applications

Medicinal Chemistry

3,5-Dibromo-2-(trifluoromethyl)aniline has been investigated for its potential as a pharmaceutical intermediate. Its structure allows it to interact with biological targets effectively, making it a candidate for drug development.

Case Study: Antiviral Activity

Recent studies have shown that compounds similar to 3,5-dibromo-2-(trifluoromethyl)aniline exhibit inhibitory effects against viral enzymes such as the hepatitis C virus (HCV) NS3 protease. This suggests potential applications in antiviral drug discovery, where modifications to the aniline structure can enhance efficacy and selectivity against viral targets .

Materials Science

In materials science, this compound is used in the development of advanced materials with specific electronic and optical properties.

Application in Organic Electronics

The compound's trifluoromethyl group increases electron-withdrawing capacity, making it suitable for use in organic semiconductors. Research indicates that incorporating 3,5-dibromo-2-(trifluoromethyl)aniline into polymer matrices can improve charge transport properties, which is crucial for the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Environmental Studies

The environmental impact of halogenated compounds is a critical area of research. 3,5-Dibromo-2-(trifluoromethyl)aniline has been studied for its behavior in various environmental conditions.

Case Study: Toxicological Assessments

Toxicological assessments indicate that this compound can cause skin and eye irritation upon exposure. Understanding these effects is essential for evaluating its environmental safety and regulatory compliance .

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural and Physical Properties

- Halogen vs. Trifluoromethyl Substituents: The bromine atoms in 3,5-Dibromo-2-(trifluoromethyl)aniline increase molecular weight and polarizability compared to non-brominated analogues like 2-(trifluoromethyl)aniline (161.12 g/mol vs. 347.92 g/mol). Bromine’s electron-withdrawing effect also enhances electrophilic substitution reactivity . The trifluoromethyl group in 3,5-Bis(trifluoromethyl)aniline (C₈H₅F₆N) contributes to higher thermal stability and lipophilicity, advantageous in agrochemical formulations .

Substituent Position Effects

Research Findings and Industrial Relevance

- Catalytic Synthesis : Advances in catalytic methods for trifluoromethylated anilines (e.g., 3,5-Bis(trifluoromethyl)aniline) highlight trends toward greener, high-yield processes .

- Pharmaceutical Impurities : Derivatives like 4-Nitro-3-(trifluoromethyl)aniline (CAS 393-11-3) are monitored as impurities in drug manufacturing, underscoring the need for precise synthesis control .

Biological Activity

3,5-Dibromo-2-(trifluoromethyl)aniline is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of the trifluoromethyl group (-CF3) and bromine atoms enhances the compound's lipophilicity and stability, which can significantly influence its pharmacological properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C8H5Br2F3N

- Molecular Weight : 325.94 g/mol

- CAS Number : 328-74-5

The trifluoromethyl group is known for its electron-withdrawing characteristics, which can enhance the reactivity of the aniline moiety. This property is crucial for its interaction with biological targets.

Antimicrobial and Antiparasitic Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial and antiprotozoal activities. For instance, derivatives of trifluoromethyl-substituted anilines have shown promising results against various protozoa such as Entamoeba histolytica and Giardia intestinalis.

| Compound | Target Organism | IC50 (µM) | Reference |

|---|---|---|---|

| 2-(Trifluoromethyl)aniline | E. histolytica | <0.050 | |

| 3-(Trifluoromethyl)aniline | G. intestinalis | <0.050 | |

| 3,5-Dibromo-2-(trifluoromethyl)aniline | T. vaginalis | <0.070 |

These results suggest that the introduction of a trifluoromethyl group can enhance the potency of aniline derivatives against pathogenic organisms.

The mechanism by which 3,5-dibromo-2-(trifluoromethyl)aniline exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes in protozoal metabolism.

- Disruption of Membrane Integrity : The lipophilic nature of the trifluoromethyl group facilitates membrane penetration, potentially leading to cell lysis.

Case Study 1: Antimalarial Activity

A study investigated chloroquine analogs, including fluorinated derivatives similar to 3,5-dibromo-2-(trifluoromethyl)aniline, revealing their multi-targeting capabilities against malaria parasites. These compounds exhibited enhanced efficacy due to their ability to interact with multiple biological pathways involved in parasite survival .

Case Study 2: Anticancer Potential

Another research effort explored the anticancer properties of brominated anilines. Compounds with bromine substitutions were found to induce apoptosis in cancer cell lines through the activation of caspase pathways, suggesting that 3,5-dibromo-2-(trifluoromethyl)aniline could possess similar properties .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that:

- Bromine Substitution : Increases biological activity by enhancing interaction with target sites.

- Trifluoromethyl Group : Improves lipophilicity and metabolic stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.